Comparative Enzyme Inhibition Kinetics: BAU vs. 5-Benzyluracil (BU) and BBAU
BAU exhibits a Ki of 98 nM for uridine phosphorylase, representing a 16-fold improvement in potency over its non-acyclonucleoside analog 5-benzyluracil (BU, Ki = 1575 nM) [1]. While BBAU demonstrates even greater potency (Ki = 32 nM), BAU offers a superior balance of in vitro potency and in vivo pharmacokinetic properties [2].
| Evidence Dimension | Uridine phosphorylase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 98 nM |
| Comparator Or Baseline | BU (Ki = 1575 nM); BBAU (Ki = 32 nM) |
| Quantified Difference | BAU is 16-fold more potent than BU; BBAU is 3-fold more potent than BAU |
| Conditions | Purified enzyme inhibition assay; biochemical conditions as described in Niedzwicki et al., 1982 |
Why This Matters
This potency differential demonstrates that BAU achieves a critical threshold of enzyme inhibition necessary for in vivo uridine modulation, distinguishing it from weaker analogs like BU while avoiding the suboptimal pharmacokinetic profile of the more potent BBAU.
- [1] Niedzwicki, J. G., el Kouni, M. H., Chu, S. H., & Cha, S. (1982). 5-benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase. Biochemical Pharmacology, 31(10), 1857–1861. View Source
- [2] Orr, G. F., Musso, D. L., Boswell, G. E., Kelley, J. L., Joyner, S. S., Davis, S. T., & Baccanari, D. P. (1995). Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils and 1-[(2-hydroxyethoxy)methyl]-5-benzyluracils. Journal of Medicinal Chemistry, 38(19), 3850–3856. View Source
